molecular formula C5H6BrNS B13131371 4-Bromo-5-methylthiophen-2-amine

4-Bromo-5-methylthiophen-2-amine

Cat. No.: B13131371
M. Wt: 192.08 g/mol
InChI Key: DYGVAWSKHGTKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methylthiophen-2-amine is an organic compound with the molecular formula C5H6BrNS It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylthiophen-2-amine typically involves the bromination of 5-methylthiophen-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the thiophene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylthiophen-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-Bromo-5-methylthiophen-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylthiophen-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.

Comparison with Similar Compounds

    5-Bromo-2-methylthiophene: Similar structure but lacks the amine group.

    4-Methylthiophen-2-amine: Similar structure but lacks the bromine atom.

    2-Amino-5-bromothiophene: Similar structure but lacks the methyl group.

Uniqueness: 4-Bromo-5-methylthiophen-2-amine is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C5H6BrNS

Molecular Weight

192.08 g/mol

IUPAC Name

4-bromo-5-methylthiophen-2-amine

InChI

InChI=1S/C5H6BrNS/c1-3-4(6)2-5(7)8-3/h2H,7H2,1H3

InChI Key

DYGVAWSKHGTKND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.